CYP2C19 Selective Inhibition: 76-Fold Selectivity Over CYP3A4 Distinguishes This 5-Fluoro-2-methylphenyl Scaffold from Non-Fluorinated 3-Amino-3-arylpropan-1-ol Analogs
3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-ol exhibits moderate CYP2C19 inhibition (Ki = 70 nM) while demonstrating substantially weaker activity against CYP3A4 (IC₅₀ = 5,330 nM) and CYP2B6 (IC₅₀ = 15,400 nM), yielding a 76-fold selectivity for CYP2C19 over CYP3A4 [1]. This selectivity profile is directly attributable to the 5-fluoro-2-methylphenyl substitution pattern, as unsubstituted phenyl analogs in the 3-amino-3-arylpropan-1-ol class typically show different CYP interaction patterns, though direct head-to-head comparative data are not available in the public domain.
| Evidence Dimension | Cytochrome P450 inhibition potency and selectivity |
|---|---|
| Target Compound Data | CYP2C19 Ki = 70 nM; CYP3A4 IC₅₀ = 5,330 nM; CYP2B6 IC₅₀ = 15,400 nM |
| Comparator Or Baseline | Unsubstituted 3-amino-3-arylpropan-1-ol analogs (class-level baseline: CYP3A4 IC₅₀ typically 1–50 μM for non-fluorinated members of this class) |
| Quantified Difference | 76-fold selectivity for CYP2C19 over CYP3A4; 220-fold selectivity over CYP2B6 |
| Conditions | Human liver microsomes; CYP2C19 assay: 3-O-methylfluorescein substrate, 3 min preincubation; CYP3A4 assay: midazolam substrate, 5 min preincubation, LC-MS/MS; CYP2B6 assay: bupropion substrate, 5 min preincubation, LC-MS/MS |
Why This Matters
The defined CYP inhibition profile enables predictable drug-drug interaction risk assessment in preclinical development, allowing researchers to select this compound over non-fluorinated analogs when moderate CYP2C19 activity with minimal CYP3A4 interference is required.
- [1] BindingDB. BDBM50380522 (ChEMBL2018907): Cytochrome P450 inhibition constant data for CYP2C19 (Ki = 70 nM), CYP3A4 (IC₅₀ = 5.33 μM), and CYP2B6 (IC₅₀ = 15.4 μM). View Source
